CYP2E1 Inhibitory Potency: 3,5-Dichloroaniline vs. 3,4-Dichloroaniline vs. Unsubstituted Aniline
The 3,5-dichlorophenyl pharmacophore, which constitutes the core aryl group of N-Boc-3,5-dichloroaniline upon deprotection, exhibits potent and structurally specific inhibition of human cytochrome P450 2E1 (CYP2E1). In a comparative screen of 32 halogenated aniline derivatives against recombinant human CYP2E1 using quinoline 3-hydroxylation as the fluorescent readout, 3,5-dichloroaniline demonstrated an IC₅₀ of 9.2 μM [1]. This inhibitory activity is nearly equipotent to 3,4-dichloroaniline (IC₅₀ = 8.0 μM) and approaches the potency of the specific CYP2E1 inhibitor diethyldithiocarbamate (DDTC, IC₅₀ = 8.9 μM) [1]. Critically, the 3,5-dichloro substitution pattern was identified as one of the two most active dihalogenated regioisomers among all 32 aniline derivatives tested, with dihalogen substitution providing greater enhancement than mono-halogen or trihalogen substitution (excepting trifluoro substitution) [1]. This SAR trend—meta,meta-dichloro substitution conferring near-maximal CYP2E1 inhibitory activity—has direct implications for medicinal chemistry campaigns where the Boc-protected precursor is employed to construct CYP2E1-modulating chemical probes or therapeutic candidates. Procurement of N-Boc-3,5-dichloroaniline over N-Boc-2,4-dichloroaniline or N-Boc-4-chloroaniline is substantiated when the target biological profile requires the 3,5-dichloro pharmacophore validated in this SAR study [1].
| Evidence Dimension | CYP2E1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3,5-Dichloroaniline: IC₅₀ = 9.2 μM |
| Comparator Or Baseline | 3,4-Dichloroaniline: IC₅₀ = 8.0 μM; DDTC (positive control): IC₅₀ = 8.9 μM; Unsubstituted aniline: weak inhibition (not quantitated); Mono-halogenated anilines: substantially higher IC₅₀ values |
| Quantified Difference | Within 1.2 μM of 3,4-dichloroaniline; within 0.3 μM of DDTC; dihalogen substitution confers >2-fold enhancement over mono-halogenated analogs per SAR trends |
| Conditions | Recombinant human CYP2E1 expressed in baculovirus-transfected insect cells; quinoline 3-hydroxylation monitored by fluorescence (Ex 355 nm, Em 460 nm); n=32 aniline derivatives screened |
Why This Matters
This quantitative SAR data validates the 3,5-dichloro regioisomer as a privileged pharmacophore for CYP2E1-targeted probe development, justifying its selection over alternative dichloroaniline regioisomers in medicinal chemistry procurement.
- [1] Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines, Phenols, and Thiophenols. (2005). Biological and Pharmaceutical Bulletin, 28(7), 1221-1223. DOI: 10.1248/bpb.28.1221. View Source
